6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine is a novel quinazoline derivative. [] Quinazolines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have shown promise as potential therapeutic agents for various diseases.
The synthesis of 6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine and its analogues can be achieved through a multi-step process involving the condensation of 4-chloro-6,7-dimethoxyquinazoline with various substituted anilines. [] The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, in the presence of a base like triethylamine.
Inhibition of Epidermal Growth Factor Receptor (EGFR): Some quinazoline derivatives, such as those bearing a 3-benzyl substituent, have demonstrated potent inhibitory effects on EGFR tyrosine kinase activity. [] This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, thereby contributing to their antitumor activity.
Inhibition of B-Raf Kinase: Certain quinazoline derivatives have been shown to inhibit B-Raf kinase, a key player in the MAPK signaling pathway often dysregulated in melanoma. [] By suppressing B-Raf kinase activity, these compounds can impede melanoma cell growth and proliferation.
6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine, specifically designated as WHI-P154 in one of the studies, exhibited significant cytotoxicity against human glioblastoma cell lines U373 and U87, inducing apoptotic cell death at micromolar concentrations. [] This anticancer activity was further amplified and rendered more selective through conjugation with recombinant human epidermal growth factor (EGF). [] The EGF-WHI-P154 conjugate effectively targeted and killed glioblastoma cells at nanomolar concentrations with an IC50 of 813 ± 139 fM by exploiting receptor-mediated endocytosis. []
Preliminary research suggests that 6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine and its analogs may act on phosphodiesterases (PDEs), specifically PDE4B. [] In a study evaluating the compound's phenotypic screening against 60 cell lines, significant activity was observed against various tumor cell lines, notably human colorectal cancer HCT‐116 cells (IC50 = 18 μm) and human breast cancer T‐47D cells (GI50 = 1.9 μm). [] Further investigation using 3D floating (3DF) culture of HKe3‐mtKRAS spheroids revealed that compounds 4c and 4d, structurally similar to 6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine, inhibited spheroid growth at 50 μM. [] This inhibition in 3DF culture, where PDE4B is selectively upregulated by mtKRAS, points towards a potential mechanism involving PDE4B inhibition. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2